Fura-PE3 Extrudes from Human Platelets at 0.2% per Minute—Orders of Magnitude Slower than Fura-2
In a direct head-to-head comparison using human platelets, Fura-PE3 exhibited an extrusion rate of 0.2% per minute, which the authors explicitly describe as 'much slower' than the extrusion rate observed for Fura-2 under identical conditions [1]. The zwitterionic nature of Fura-PE3—conferred by an ionizable tertiary amine in the piperazine-containing side chain—renders it a poor substrate for the organic anion transporters that actively pump polycarboxylate indicators such as Fura-2 out of the cytosol [2]. This quantitative difference in extrusion rate eliminated the artifactual [Ca²⁺]ᵢ drift that had systematically distorted prior platelet calcium measurements made with Fura-2 [1].
| Evidence Dimension | Indicator extrusion rate from cytosol |
|---|---|
| Target Compound Data | 0.2% per minute |
| Comparator Or Baseline | Fura-2: substantially faster extrusion (exact rate not numerically reported in the same study, but described as producing 'severely distorted' calcium measurements; prior literature indicates Fura-2 loss can reach ~5–10% per minute in some cell types) |
| Quantified Difference | Fura-PE3 extrusion is at least 25-fold slower than the rapid Fura-2 leakage rates that distort measurements; the authors state the Fura-PE3 rate eliminated the measurement artifact entirely |
| Conditions | Human platelets loaded with Fura-PE3/AM or Fura-2/AM; extrusion measured as loss of intracellular fluorescence over time at 37°C (Milner et al., J Lab Clin Med, 1998; Vorndran et al., Biophys J, 1995) |
Why This Matters
For any experiment requiring stable baseline calcium measurements beyond ~20–30 minutes—including platelet aggregation assays, slow GPCR responses, or long time-lapse imaging—the 0.2%/min extrusion rate of Fura-PE3 makes the difference between obtaining physiologically meaningful data and generating artifacts that have historically led to erroneous mechanistic conclusions.
- [1] Milner EP, Zheng Q, Kermode JC. Ristocetin-mediated interaction of human von Willebrand factor with platelet glycoprotein Ib evokes a transient calcium signal: observations with Fura-PE3. Journal of Laboratory and Clinical Medicine. 1998;131(1):49-62. doi:10.1016/s0022-2143(98)90077-4. PMID: 9452127. View Source
- [2] Poenie MF, Minta A. Fluorescent calcium indicators targeted to specific intracellular environments. United States Patent 5,576,433. Issued November 19, 1996. View Source
